![molecular formula C5H9ClO2 B1596187 2-(2-Chloroethyl)-1,3-dioxolane CAS No. 4362-36-1](/img/structure/B1596187.png)
2-(2-Chloroethyl)-1,3-dioxolane
Overview
Description
2-(2-Chloroethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,3-dioxolane typically involves the reaction of ethylene oxide with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of fixed-bed reactors with solid acid catalysts is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.
Reduction: Reduction reactions can lead to the formation of ethyl-substituted dioxolanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include hydroxyl-substituted dioxolanes, alkoxy-substituted dioxolanes, and amino-substituted dioxolanes.
Oxidation: Oxidized dioxolane derivatives.
Reduction: Ethyl-substituted dioxolanes.
Scientific Research Applications
2-(2-Chloroethyl)-1,3-dioxolane is a chemical compound with the molecular formula . While specific applications of this compound are not extensively detailed in the provided search results, the information available allows for insights into its potential and related uses.
General Information
- Chemical Structure and Properties this compound is listed in PubChem, which provides its structure, chemical names, physical and chemical properties .
Potential Applications
- Intermediate in Chemical Synthesis this compound can serve as an intermediate in the preparation of substituted amides .
- Production of 2-Halomethyl-1,3-Cyclic Acetals It is related to the production of 2-halomethyl-1,3-cyclic acetals, useful as intermediates for synthesizing substituted amides .
- Herbicides Dioxolane-substituted amides, which can be synthesized using 2-halomethyl-1,3-cyclic acetals, are reported as useful as herbicides .
- Crop Protection Dioxolan- or dioxane-2-ylmethyl substituted 2,2-dichloroacetamides can be used as antidotes to protect crops from the phytotoxic effect of active thiolcarbamate herbicides .
- Polymer Preparation 1,3-Dioxolane can be used in the preparation of organic polymeric compounds . For example, a reaction mixture of di(β-chloroethyl) formal, 1,3-dioxolane, and sulfuric acid can be heated to produce a polymer .
- Synthesis of 2-Aminothiazole Derivatives 2-Aminothiazoles are synthesized using chloroacetyl chloride, which can be used to create a variety of compounds with biological activities .
Synthesis Methods
- Halogenation of Vinyl Acetate 2-Chloromethyl-1,3-dioxolane can be produced by chlorinating vinyl acetate to produce 1,2-dihaloethyl acetate, which is then mixed with a lower aliphatic diol .
- Reaction Conditions The halogenation of vinyl acetate is preferably done with chlorine at low temperatures (below 10°C) to improve the yield of 1,2-dihaloethyl acetate .
- Exchange Reaction An exchange reaction, which may take from 0.5 to 72 hours depending on the temperature, is performed to complete the synthesis .
- Chlorination : Vinyl acetate is chlorinated at 0°–5°C to produce 1,2-dichloroethyl acetate.
- Mixing with Ethylene Glycol : Ethylene glycol is mixed with the first reaction mixture and warmed to room temperature to form 2-chloromethyl-1,3-dioxolane and acyclic ester by-products, including 2-chloroethyl acetate.
- Azeotropic Distillation : Benzene is added, and the mixture is heated to about 70°C to remove the benzene-water azeotrope.
- Neutralization : An aqueous solution of sodium hydroxide is added, and the mixture is stirred for about 2 hours at about 50°C.
- Phase Separation : The aqueous and organic phases are separated.
- Distillation : The organic phase is distilled to remove benzene and other volatile organic compounds, producing 2-chloromethyl-1,3-dioxolane of improved purity.
Related Compounds
- 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane : This compound is listed in the Encyclopedia of Reagents for Organic Synthesis .
- 2-(2-Chloroethyl)-2-methyl-1,3-dioxolane : This is another dioxolane derivative, with some studies investigating the biological activity of dioxolanes.
Safety and Handling
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1,3-dioxolane involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is crucial for its role in organic synthesis and medicinal chemistry. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the dioxolane ring.
Bis(2-chloroethyl) ether: Contains two 2-chloroethyl groups but no dioxolane ring.
2-Chloroethyl vinyl ether: Contains a vinyl group instead of a dioxolane ring.
Uniqueness
2-(2-Chloroethyl)-1,3-dioxolane is unique due to the presence of both the 2-chloroethyl group and the dioxolane ring
Biological Activity
2-(2-Chloroethyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications in pharmacology, drawing from various research findings and case studies.
- Molecular Formula : C₅H₈ClO₂
- Molecular Weight : 151.57 g/mol
- CAS Number : 35573-93-4
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated compounds with dioxolane derivatives. The process can be optimized for yield and purity using various catalytic methods.
Biological Activity Overview
Research indicates that compounds containing the 1,3-dioxolane structure exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer properties. The specific biological activities of this compound have been explored in several studies.
Antibacterial Activity
A study assessing various 1,3-dioxolanes found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds displayed effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity (Table 1) .
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 625–1250 |
P. aeruginosa | 500–1000 | |
E. faecalis | 625 |
Antifungal Activity
The antifungal properties of this compound were also evaluated against Candida albicans. The compound demonstrated significant antifungal activity, with effective concentrations comparable to established antifungal agents .
Anticancer Activity
Emerging research suggests that dioxolane derivatives may possess anticancer properties. A study on structural analogs indicated that modifications to the dioxolane ring could enhance cytotoxicity against cancer cell lines . The structure-activity relationship (SAR) analysis revealed that certain substitutions could lead to increased potency.
Case Studies
Several case studies have highlighted the biological relevance of dioxolanes:
- Antibacterial Efficacy : In a comparative study of various dioxolanes, it was found that those with specific substituents showed enhanced antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : Research involving human glioma cell lines demonstrated that certain dioxolane derivatives exhibited significant cytotoxic effects, suggesting potential use in cancer therapy .
Properties
IUPAC Name |
2-(2-chloroethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZPLIJKMRYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195892 | |
Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4362-36-1 | |
Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4362-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004362361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chloroethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloroethyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-CHLOROETHYL)-1,3-DIOXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL9L48CFR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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